molecular formula C15H12FNO2 B8700795 5-[(3-FLUOROPHENYL)METHOXY]-2,3-DIHYDROISOINDOL-1-ONE

5-[(3-FLUOROPHENYL)METHOXY]-2,3-DIHYDROISOINDOL-1-ONE

Cat. No.: B8700795
M. Wt: 257.26 g/mol
InChI Key: VDJNJVMPONVUOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(3-FLUOROPHENYL)METHOXY]-2,3-DIHYDROISOINDOL-1-ONE is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluoro-substituted benzyloxy group attached to a dihydro-isoindol-1-one core. The presence of the fluorine atom in the benzyloxy group imparts distinct chemical properties to the compound, making it a valuable subject of study in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3-FLUOROPHENYL)METHOXY]-2,3-DIHYDROISOINDOL-1-ONE typically involves the reaction of 4-hydroxybenzaldehyde with 3-fluorobenzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like acetone at elevated temperatures (around 60°C) for several hours. The resulting product is then purified through techniques such as column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

5-[(3-FLUOROPHENYL)METHOXY]-2,3-DIHYDROISOINDOL-1-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluoro group in the benzyloxy moiety can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

5-[(3-FLUOROPHENYL)METHOXY]-2,3-DIHYDROISOINDOL-1-ONE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[(3-FLUOROPHENYL)METHOXY]-2,3-DIHYDROISOINDOL-1-ONE involves its interaction with specific molecular targets, such as enzymes and receptors. The fluoro group enhances the compound’s ability to bind to these targets, thereby modulating their activity. This can lead to various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Fluoro-benzyloxy)-benzaldehyde
  • 3-(3-Fluorobenzyl)-4-(3-fluoro-benzyloxy)benzaldehyde
  • 2-(3-Fluorobenzyloxy)-5-bromopyrimidine

Uniqueness

5-[(3-FLUOROPHENYL)METHOXY]-2,3-DIHYDROISOINDOL-1-ONE is unique due to its specific structural features, including the dihydro-isoindol-1-one core and the fluoro-substituted benzyloxy group. These features confer distinct chemical and biological properties, making it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C15H12FNO2

Molecular Weight

257.26 g/mol

IUPAC Name

5-[(3-fluorophenyl)methoxy]-2,3-dihydroisoindol-1-one

InChI

InChI=1S/C15H12FNO2/c16-12-3-1-2-10(6-12)9-19-13-4-5-14-11(7-13)8-17-15(14)18/h1-7H,8-9H2,(H,17,18)

InChI Key

VDJNJVMPONVUOO-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC(=C2)OCC3=CC(=CC=C3)F)C(=O)N1

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 5-hydroxy-2,3-dihydro-isoindol-1-one (2.4 g, 16 mmol), potassium carbonate (2.4 g, 18 mmol) and 3-fluorobenzyl bromide (3.3 g, 18 mmol) in acetone (40 mL) was heated under reflux for 22 h. After cooling to RT the mixture was filtered and evaporated. The residue was purified by chromatography (SiO2, CH2Cl2:2N NH3-MeOH 90:10) to afford the title product (2.8 g, 67%) as a white solid. MS m/e=257.2 (M+).
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
3.3 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Yield
67%

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